molecular formula C21H27N5O2 B5530167 1,3-dimethyl-7-(2-phenylethyl)-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(2-phenylethyl)-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5530167
M. Wt: 381.5 g/mol
InChI Key: JRIRCRMAURTFST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound involves chemical diversification of the purine-2,6-dione core by introducing hydrophobic substituents or elongating the linker length between arylpiperazine and the purine core. This process has allowed the selection of potent ligands displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013). Another approach involves the synthesis of 6-purineselenyl derivatives and thiadiazolyl derivatives, highlighting the versatility in modifying the purine-2,6-dione skeleton to produce novel compounds with varying biological activities (Gobouri, 2020).

Molecular Structure Analysis

The crystal structure of a related compound, "4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione," provides insight into the molecular conformation, highlighting the orientation of the piperidine ring with respect to phenyl and phenylamine moieties and the presence of inter- and intramolecular hydrogen interactions (Rajnikant et al., 2010).

Chemical Reactions and Properties

Derivatives of the compound exhibit significant interactions with serotonin and dopamine receptors, suggesting a complex pharmacological profile that includes partial agonistic activity at the D2 receptor and antagonistic activity at the 5-HT2A receptor. These interactions have been explored through molecular modeling and in vitro competition binding experiments, indicating the compound's potential for antipsychotic-like properties (Chłoń-Rzepa et al., 2016).

Physical Properties Analysis

The analysis of intermolecular interactions in a xanthine derivative related to the compound reveals an anisotropic distribution of interaction energies, suggesting potential applications in new material design. The crystallization patterns and molecular sheet formations are primarily influenced by hydrogen bonds, highlighting the importance of electrostatic and dispersion energy components in the molecule's stabilization (Shukla et al., 2020).

Chemical Properties Analysis

The antiinflammatory activity of a series of substituted analogues based on the pyrimidopurinedione ring system, similar to the compound of interest, shows the therapeutic potential of these derivatives in models of chronic inflammation, with some exhibiting comparable potency to naproxen. This highlights the compound's cyclooxygenase inhibitory activity and its lack of side effects such as gastric ulcer induction, presenting a favorable therapeutic profile (Kaminski et al., 1989).

properties

IUPAC Name

1,3-dimethyl-7-(2-phenylethyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-23-19-18(20(27)24(2)21(23)28)26(14-11-16-9-5-3-6-10-16)17(22-19)15-25-12-7-4-8-13-25/h3,5-6,9-10H,4,7-8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIRCRMAURTFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-7-(2-phenylethyl)-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione

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